molecular formula C8H15NO2 B11966041 Ethyl 3-(dimethylamino)-crotonate CAS No. 17469-21-5

Ethyl 3-(dimethylamino)-crotonate

Cat. No.: B11966041
CAS No.: 17469-21-5
M. Wt: 157.21 g/mol
InChI Key: CTKXXMXGFDQHTI-SREVYHEPSA-N
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Description

Ethyl 3-(dimethylamino)-crotonate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a crotonate backbone, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dimethylamino)-crotonate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-crotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted crotonate derivatives.

Scientific Research Applications

Ethyl 3-(dimethylamino)-crotonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylamino)-crotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl crotonate: Lacks the dimethylamino substitution, making it less reactive in certain chemical reactions.

    Dimethylaminoethyl acrylate: Similar structure but with an acrylate backbone, leading to different reactivity and applications.

    Ethyl 3-aminocrotonate: Contains an amino group instead of a dimethylamino group, affecting its chemical behavior and biological activity.

Uniqueness

Ethyl 3-(dimethylamino)-crotonate is unique due to the presence of both an ester and a dimethylamino group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

17469-21-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (Z)-3-(dimethylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3/b7-6-

InChI Key

CTKXXMXGFDQHTI-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\N(C)C

Canonical SMILES

CCOC(=O)C=C(C)N(C)C

Origin of Product

United States

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